[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
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Overview
Description
[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a furan ring system and a chlorophenoxy group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring system: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenoxy group: This step typically involves nucleophilic substitution reactions where a chlorophenol derivative reacts with an appropriate electrophile.
Nitration: The nitrate group is introduced through nitration reactions using nitric acid or other nitrating agents.
Formation of the hydrochloride salt: This is achieved by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry
In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it suitable for use in the synthesis of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(3S,3aR,6S,6aS)-3-[3-(4-bromophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- [(3S,3aR,6S,6aS)-3-[3-(4-methylphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- [(3S,3aR,6S,6aS)-3-[3-(4-fluorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
Uniqueness
[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is unique due to its specific combination of structural features, including the chlorophenoxy group and the furan ring system. These features confer distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications. Its ability to undergo a wide range of chemical reactions and interact with biological targets sets it apart from similar compounds, providing opportunities for the development of new materials, drugs, and research tools.
Properties
CAS No. |
81785-44-6 |
---|---|
Molecular Formula |
C15H20Cl2N2O6 |
Molecular Weight |
395.2 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O6.ClH/c16-10-2-4-11(5-3-10)21-7-1-6-17-12-8-22-15-13(24-18(19)20)9-23-14(12)15;/h2-5,12-15,17H,1,6-9H2;1H/t12-,13-,14+,15+;/m0./s1 |
InChI Key |
YNEOGCNHFXWMNO-FFIJQSHZSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])NCCCOC3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])NCCCOC3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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